![molecular formula C18H17N3O4 B2746018 5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 946309-32-6](/img/structure/B2746018.png)
5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis
The compound has relevance in the field of photochemical synthesis. In a study by Guizzardi et al. (2000), 2-(4-N,N-dimethylaminophenyl) heterocycles were obtained through photolysis involving similar compounds, showing the potential of these chemicals in photochemical applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Synthesis of Oxazoles
Shablykin et al. (2018) synthesized new oxazole derivatives, including a compound closely related to the one . This indicates its application in the creation of novel oxazole compounds (Shablykin, Volosheniuk, & Brovarets, 2018).
Triazoles Synthesis
The synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, as explored by Albert (1973), involves processes that could potentially use similar compounds. This is indicative of its utility in synthesizing diverse heterocyclic compounds (Albert, 1973).
Vilsmeier Haack Reactions
In the study by Singh and Singh (2000), similar compounds were utilized in Vilsmeier Haack reactions to synthesize oxazolones, suggesting potential applications in this type of chemical synthesis (Singh & Singh, 2000).
Antiprotozoal Agents
Ismail et al. (2004) synthesized compounds related to the one for use as antiprotozoal agents. This indicates the potential of these compounds in medicinal chemistry, particularly in developing treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
properties
IUPAC Name |
5-(dimethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21(2)18-15(10-19)20-17(25-18)16-9-8-14(24-16)11-23-13-6-4-12(22-3)5-7-13/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXUQUYAPCAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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